2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thienopyrimidine core, a pyrrolidinyl group, and a phenylethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multiple steps. One common method includes the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride or metal alkoxides, followed by ammonolysis . Another approach involves the intramolecular acylation of N-substituted 4-aminobutanoic acid esters .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement, cost reduction, and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidinyl and phenylethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects on central nervous system disorders.
Mechanism of Action
The mechanism of action of 2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxopyrrolidin-1-yl)acetamide: Known for its psychotropic and cerebroprotective effects.
Phenylpiracetam: A derivative with known central nervous system activity.
Uniqueness
What sets 2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE apart is its unique combination of functional groups, which may confer distinct biological and chemical properties
Properties
Molecular Formula |
C20H23N3O2S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H23N3O2S2/c24-17(22-10-4-5-11-22)14-27-20-21-16-9-13-26-18(16)19(25)23(20)12-8-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2 |
InChI Key |
ZXKCIPPQGMKQDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3 |
Origin of Product |
United States |
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